1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone
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Overview
Description
1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone typically involves the condensation of 3,4-diphenylthiazol-2-amine with acetone under acidic or basic conditions. The reaction can be catalyzed by various acids or bases, such as hydrochloric acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can result in a variety of functionalized thiazole derivatives.
Scientific Research Applications
1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating diseases such as cancer and infections.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular pathways involved in signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,4-diphenylthiazole: A structurally related compound with similar chemical properties but lacking the acetone moiety.
2-aminothiazole: Another thiazole derivative with different functional groups and reactivity.
Thiazolidine: A reduced form of thiazole with distinct chemical behavior.
Uniqueness
1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone is unique due to its specific structural features, such as the presence of two phenyl groups and the acetone moiety
Properties
IUPAC Name |
(1E)-1-(3,4-diphenyl-1,3-thiazol-2-ylidene)propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-14(20)12-18-19(16-10-6-3-7-11-16)17(13-21-18)15-8-4-2-5-9-15/h2-13H,1H3/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSPCJAJCDESRN-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C1N(C(=CS1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/1\N(C(=CS1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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